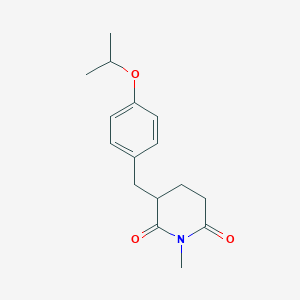
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione, also known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a synthetic compound that has shown promising results in various scientific research studies.
Wirkmechanismus
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the allosteric site of mGluR4, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione enhances the receptor's response to glutamate, leading to the activation of downstream signaling pathways. This results in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward and addiction. It also enhances the release of glutamate in the prefrontal cortex, leading to improved cognitive function. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been shown to reduce anxiety-like behavior and improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a highly selective and potent modulator of mGluR4, which makes it an ideal tool for studying the physiological and pathological roles of this receptor. However, its limited solubility in water and low bioavailability in vivo can pose challenges for its use in animal models and clinical trials.
Zukünftige Richtungen
The potential therapeutic applications of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione are still being explored, and future studies will focus on its efficacy and safety in human subjects. Further research is also needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify novel targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione may lead to the discovery of new drugs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of mGluR4 and its effects on neurotransmitter release and synaptic plasticity make it an ideal tool for studying the physiological and pathological roles of this receptor. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods and analogs for drug development.
Synthesemethoden
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with morpholine, followed by the reduction of the nitro group to an amine group. This intermediate compound is then reacted with phthalic anhydride to form the final product, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of Parkinson's disease, anxiety, depression, and addiction. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been studied for its neuroprotective effects in traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
5-(morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-8-10-25-11-9-20)13-6-7-15-16(12-13)19(24)21(18(15)23)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQPBIFAIWCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)

![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)



![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)
